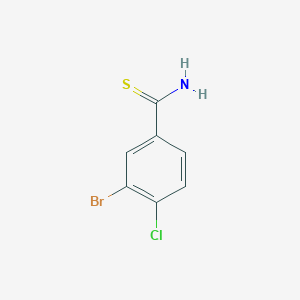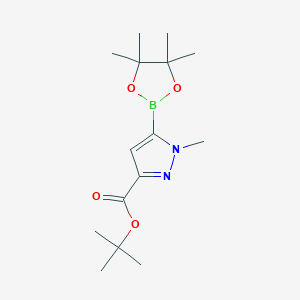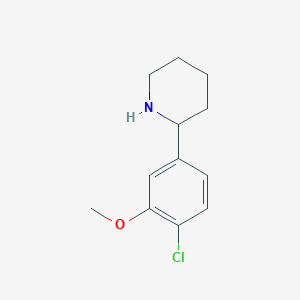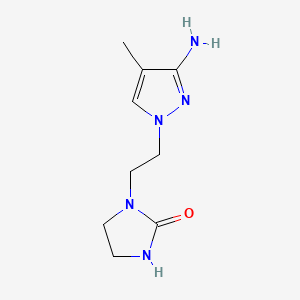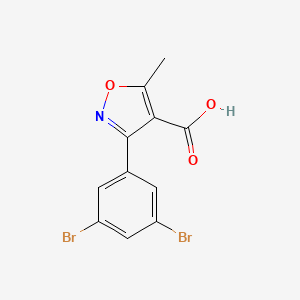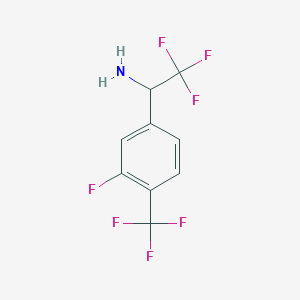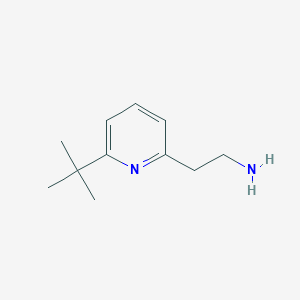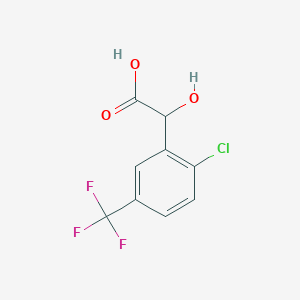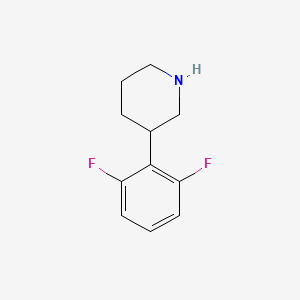
3-(2,6-Difluorophenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Difluorophenyl)piperidine is a chemical compound that features a piperidine ring substituted with a 2,6-difluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical properties, making it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)piperidine typically involves the reaction of 2,6-difluorobenzene with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of the carbon-carbon bond between the phenyl ring and the piperidine ring . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,6-Difluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-(2,6-Difluorophenyl)piperidine has several applications in scientific research:
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Difluorophenyl)piperidine and its derivatives often involves interactions with specific molecular targets. For example, some derivatives may act as inhibitors of enzymes or receptors, modulating biological pathways to exert their effects . The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
- 3-(2,6-Difluorophenyl)pyridine
- 3-(2,6-Difluorophenyl)morpholine
- 3-(2,6-Difluorophenyl)piperazine
Comparison: Compared to these similar compounds, 3-(2,6-Difluorophenyl)piperidine is unique due to its specific structural features and reactivity. The piperidine ring provides a distinct set of chemical properties, such as basicity and steric effects, which can influence its behavior in chemical reactions and biological systems . Additionally, the presence of two fluorine atoms in the phenyl ring can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Propiedades
Número CAS |
1044768-77-5 |
|---|---|
Fórmula molecular |
C11H13F2N |
Peso molecular |
197.22 g/mol |
Nombre IUPAC |
3-(2,6-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H13F2N/c12-9-4-1-5-10(13)11(9)8-3-2-6-14-7-8/h1,4-5,8,14H,2-3,6-7H2 |
Clave InChI |
HGNWRAYNIXCVNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13530675.png)

